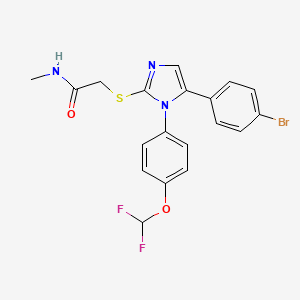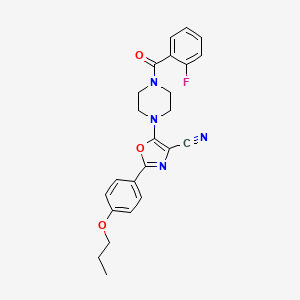![molecular formula C28H25ClN4O2 B2839203 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1189991-00-1](/img/structure/B2839203.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . It has been identified as a novel chemotype of potentiators, which are small-molecule compounds known to ameliorate the gating defect of CFTR .
Synthesis Analysis
The synthesis of this compound involves the use of phenyl derivatives containing 5,6-dimethyl-thieno[2,3-d]pyrimidin-4(1H)-one and 4H-pyrimido[5,4-b]indol-4-one system . The synthesis process also involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . In-depth structure-activity relationship studies have led to the discovery of enantiomerically pure 39 endowed with a good efficacy in rescuing the gating defect of F508del- and G551D-CFTR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its structural features and interactions with cellular components. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .
- The compound’s chemical structure suggests anti-inflammatory properties. It may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammation. Researchers have explored its effects in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation. Understanding its molecular targets and signaling pathways is crucial for therapeutic development .
- Compounds with antioxidant properties play a vital role in protecting cells from oxidative stress. Studies have evaluated the ability of this compound to scavenge free radicals, such as ABTS˙+ and DPPH radicals. Its antioxidant capacity may contribute to cellular health and disease prevention .
- Researchers have investigated whether this compound can inhibit specific enzymes, such as kinases or proteases. Enzyme inhibition can have therapeutic implications, especially in diseases where dysregulated enzymes play a role. Identifying its target enzymes and assessing selectivity are essential for drug development .
- Understanding how this compound interacts with metabolic enzymes (e.g., cytochrome P450 enzymes) is crucial. It may influence drug metabolism, affecting the pharmacokinetics of co-administered drugs. Investigating its potential as a drug-drug interaction modulator is relevant for personalized medicine .
- Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers can explore its interactions with proteins involved in disease pathways (e.g., kinases, receptors, or transporters). These studies guide experimental validation and drug design .
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Potential
Enzyme Inhibition
Metabolic Pathways and Drug Metabolism
Molecular Docking Studies
Future Directions
The compound shows promise in the treatment of conditions like cystic fibrosis . Its in vivo characterization showed considerable exposure levels and good oral bioavailability, with detectable distribution to the lungs after oral administration to rats . These findings may represent an encouraging starting point to further expand this chemical class .
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-17-8-11-24-22(12-17)26-27(28(35)32(16-30-26)14-20-6-4-5-7-23(20)29)33(24)15-25(34)31-21-10-9-18(2)19(3)13-21/h4-13,16H,14-15H2,1-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVROYFRDUPOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)
![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)
![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)
![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)
![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2839134.png)



![3-Phenyl-2-azaspiro[3.6]decan-1-one](/img/structure/B2839140.png)
![7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2839142.png)
